Piperoxan
Overview
Description
Mechanism of Action
- This disruption prevents proper cell division and function, contributing to its antineoplastic activity against conditions like polycythemia vera and essential thrombocythemia .
- By disrupting these pathways, piperoxan helps manage conditions characterized by excessive blood cell production .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Piperoxan plays a significant role in biochemical reactions as an α2-adrenergic receptor antagonist. It interacts with α2A, α2B, and α2C adrenergic receptors with high affinity, exhibiting Ki values of 5.4, 2, and 1.3 nM, respectively . These interactions inhibit the binding of endogenous catecholamines, thereby modulating various physiological responses. This compound also interacts with histamine receptors, contributing to its antihistamine properties .
Cellular Effects
This compound influences various cellular processes, particularly in adrenal cells. It has been shown to increase catecholamine release from bovine chromaffin cells by antagonizing α2-autoreceptors . This effect is significant in the context of cell signaling pathways, as it disrupts the negative feedback mechanism that typically inhibits further catecholamine release. This compound’s impact on gene expression and cellular metabolism is linked to its modulation of adrenergic and histaminergic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through competitive inhibition of α2-adrenergic receptors. By binding to these receptors, this compound prevents the interaction of endogenous catecholamines, thereby inhibiting their physiological effects . This mechanism is crucial for its role as an antihistamine and α-adrenergic blocking agent. Additionally, this compound’s interaction with histamine receptors contributes to its ability to mitigate histamine-induced bronchospasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its activity over extended periods, although its effects may diminish with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained impacts on cellular function, particularly in terms of catecholamine release and receptor modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes α2-adrenergic receptors, leading to increased catecholamine release and modulation of cardiovascular responses . At higher doses, this compound can exhibit toxic effects, including adverse cardiovascular and neurological outcomes . These threshold effects highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with adrenergic and histaminergic systems. It is metabolized by enzymes that process catecholamines and histamines, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its pharmacokinetic properties and overall efficacy in modulating physiological responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and distribution profile .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in cellular compartments associated with adrenergic and histaminergic signaling, such as the plasma membrane and endoplasmic reticulum . This localization is critical for its activity, as it ensures that this compound can effectively modulate receptor-mediated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperoxan involves the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This reaction proceeds with the opening of the oxirane ring by the phenoxide anion, leading to 2-hydroxymethyl-1,4-benzodioxane. Halogenation with thionyl chloride gives 2-chloromethyl-1,4-benzodioxane, and displacement of the leaving group by piperidine completes the synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Piperoxan has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of antihistamines and α-adrenergic blocking agents.
Biology: Investigated for its effects on histamine-induced bronchospasm and other biological activities.
Medicine: Although this compound itself is not widely used clinically due to toxic effects, its discovery paved the way for the development of other antihistamines.
Industry: this compound and its derivatives are used in research and development of new pharmaceuticals.
Comparison with Similar Compounds
Piperoxan is unique among antihistamines due to its dual action as an antihistamine and α-adrenergic blocking agent. Similar compounds include:
Phenbenzamine: The first antihistamine to be marketed for medical use.
Diphenhydramine: A widely used first-generation antihistamine.
Chlorpheniramine: Another first-generation antihistamine with similar properties.
This compound’s uniqueness lies in its historical significance as the first discovered antihistamine and its dual pharmacological actions.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMMUBOEFYJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046269 | |
Record name | Piperoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-39-2 | |
Record name | Piperoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPEROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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